molecular formula C20H14BrN3O3S B15006022 ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15006022
M. Wt: 456.3 g/mol
InChI Key: SRPGXSXGSRTKJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzothiazole moiety, a bromophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-carbonyl chloride with 4-bromoaniline to form an intermediate product. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base, such as potassium carbonate, to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Ethyl 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

The presence of the bromine atom in this compound makes it unique and may confer specific properties that are advantageous for certain applications.

Properties

Molecular Formula

C20H14BrN3O3S

Molecular Weight

456.3 g/mol

IUPAC Name

ethyl 4-(1,3-benzothiazole-2-carbonyl)-1-(4-bromophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H14BrN3O3S/c1-2-27-20(26)17-14(11-24(23-17)13-9-7-12(21)8-10-13)18(25)19-22-15-5-3-4-6-16(15)28-19/h3-11H,2H2,1H3

InChI Key

SRPGXSXGSRTKJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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